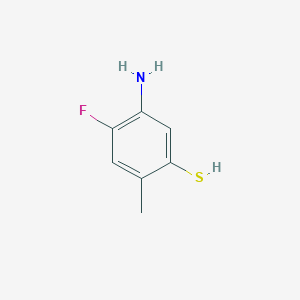

5-Amino-4-fluoro-2-methylbenzenethiol

Description

Properties

Molecular Formula |

C7H8FNS |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-amino-4-fluoro-2-methylbenzenethiol |

InChI |

InChI=1S/C7H8FNS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |

InChI Key |

DOWDPLZXDNSXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S)N)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

5-Amino-4-fluoro-2-methylbenzenethiol serves as an essential building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Oxidation: The thiol group can be oxidized to form disulfides.

- Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Biology

The compound is investigated for its potential as a biochemical probe due to its reactive thiol group. It interacts with biological targets, influencing enzyme activity and signaling pathways. Notably:

- Enzyme Inhibition: It may act as a competitive inhibitor for certain enzymes, disrupting their normal function.

Medicine

Research has highlighted the potential therapeutic properties of this compound:

- Antimicrobial Activity: Similar thiol-containing compounds have shown promising antimicrobial effects.

- Anticancer Properties: Case studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties facilitate the creation of novel compounds with tailored functionalities.

Data Tables

| Application Area | Specific Use | Examples |

|---|---|---|

| Chemistry | Building Block | Synthesis of complex organic molecules |

| Biology | Biochemical Probe | Interaction with enzymes |

| Medicine | Antimicrobial/Anticancer | Potential therapeutic applications |

| Industry | Specialty Chemicals | Development of novel materials |

Case Studies

Comparison with Similar Compounds

Substituent Impact :

- Halogens : Fluorine’s small size and high electronegativity stabilize the aromatic ring via resonance, whereas chlorine’s larger size and stronger electron-withdrawing effects may enhance electrophilic substitution barriers.

- Functional Groups : Thiols (-SH) exhibit higher nucleophilicity and oxidation susceptibility compared to hydroxyl (-OH) groups, influencing reactivity in biological and synthetic contexts.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 5-Amino-4-fluoro-2-methylbenzenethiol | C₇H₇FNS | 156.2 | 2-CH₃, 4-F, 5-NH₂ | -SH |

| 5-Amino-2-chloro-4-fluorobenzenethiol | C₆H₅ClFNS | 177.6 | 2-Cl, 4-F, 5-NH₂ | -SH |

| 5-Amino-4-chloro-2-methylphenol | C₇H₈ClNO | 173.6 | 2-CH₃, 4-Cl, 5-NH₂ | -OH |

| 5-Amino-4-fluoro-2-methylphenol | C₇H₈FNO | 153.1 | 2-CH₃, 4-F, 5-NH₂ | -OH |

Notable Trends:

- Thiol-containing compounds (156.2–177.6 g/mol) generally have higher molecular weights than hydroxyl analogues (153.1–173.6 g/mol) due to sulfur’s atomic mass.

- Chlorine substitution increases molecular weight more significantly than fluorine.

Preparation Methods

Acetylation of 2-Fluoro-4-methylaniline

The synthesis begins with the protection of the amino group in 2-fluoro-4-methylaniline (1-1 ) via acetylation. Reacting 1-1 with acetyl chloride in a polar aprotic solvent (e.g., dichloromethane) yields N-acetyl-2-fluoro-4-methylaniline. This step prevents undesired side reactions during subsequent sulfonation and ensures regioselective sulfonic acid group placement.

Key Conditions :

Sulfonation with Chlorosulfonic Acid

The acetyl-protected intermediate undergoes sulfonation using chlorosulfonic acid. This step introduces a sulfonyl chloride group at the para position relative to the fluorine atom, guided by the acetyl group’s directing effects. The product, 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride, is isolated via standard workup procedures.

Key Conditions :

Reduction to Thiol

The sulfonyl chloride intermediate is reduced to the corresponding thiol using red phosphorus and a catalytic amount of iodine in aqueous hydrochloric acid. This method achieves an 80% yield of this compound (2-1 ) with ≥98% purity.

Key Conditions :

Table 1: Summary of Sulfonation-Reduction Route

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acetylation | Acetyl chloride, CH₂Cl₂, rt | ~100% | ≥95% |

| Sulfonation | ClSO₃H, 0–5°C | 85–90% | ≥90% |

| Reduction | Red P, I₂, HCl, reflux | 80% | ≥98% |

Industrial-Scale Considerations

Catalytic Hydrogenation

Industrial protocols may employ catalytic hydrogenation for sulfonyl chloride reduction to improve scalability and reduce waste. Palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol/water mixtures could replace red phosphorus, though this approach remains speculative for the target compound.

Solvent and Temperature Optimization

Large-scale synthesis prioritizes solvent recovery and reaction efficiency. Polar aprotic solvents like DMF or DMSO enhance reaction rates for alkylation and cyclization steps downstream, but their high boiling points complicate distillation. Alternatives such as ethylene glycol monomethyl ether (for cyclization) offer balanced volatility and solubility.

Mechanistic Insights and Regioselectivity

The acetyl group in N-acetyl-2-fluoro-4-methylaniline directs sulfonation to the para position relative to the fluorine atom, as confirmed by -NMR coupling constants (). Subsequent reduction proceeds via a radical mechanism, where red phosphorus generates phosphoric acid intermediates that facilitate sulfur-oxygen bond cleavage .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 5-Amino-4-fluoro-2-methylbenzenethiol in synthetic workflows?

- Methodological Answer: Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment (>95.0% as per industrial standards) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) is critical for molecular weight validation. For stability, avoid repeated freeze-thaw cycles and store aliquots at < -20°C in amber vials to prevent photodegradation .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA-compliant guidelines: use fume hoods for weighing, wear nitrile gloves, and employ closed-system transfers to minimize inhalation/contact. Refer to Safety Data Sheets (SDS) for emergency measures (e.g., eye irrigation with saline, medical consultation for skin exposure). Note that analogous compounds (e.g., 5-Amino-2-chloro-4-fluorophenol) require rigorous hazard mitigation due to potential carcinogenicity .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?

- Methodological Answer: Apply orthogonal protecting groups for the amine and thiol functionalities during multi-step synthesis. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For fluorinated intermediates, use anhydrous conditions to prevent hydrolysis. Comparative studies with chloro-substituted analogs (e.g., CAS 99719-10-5) suggest Pd-catalyzed cross-coupling as a viable strategy .

Q. What are the key stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to track degradation products. At pH > 8, the thiol group may oxidize to disulfides; thus, buffer solutions should be nitrogen-purged. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C). Store lyophilized samples at -80°C for long-term preservation .

Q. How should researchers design dose-response experiments for evaluating the biological activity of this compound?

- Methodological Answer: Use a factorial design to test variables like concentration (0.1–100 µM), exposure time (6–48 hours), and solvent controls (DMSO < 0.1%). Include positive/negative controls (e.g., known thiol inhibitors) and replicate assays (n ≥ 3) to ensure statistical robustness. Cell viability assays (MTT, ATP luminescence) are recommended for cytotoxicity screening .

Advanced Research Questions

Q. What computational approaches can predict the regioselectivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-deficient positions. Compare activation energies for substitution at C-2 (methyl) vs. C-4 (fluoro) using transition state modeling. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can surface-enhanced Raman spectroscopy (SERS) elucidate the adsorption dynamics of this compound on noble metal nanoparticles?

- Methodological Answer: Functionalize gold nanoparticles (AuNPs) with the compound and acquire SERS spectra under controlled pH (3–10). Assign vibrational modes (e.g., C-S stretch at 650 cm⁻¹, NH₂ bend at 1600 cm⁻¹) to confirm orientation on the metal surface. Use time-resolved SERS to monitor adsorption kinetics .

Q. What mechanistic insights can be gained from studying the oxidative dimerization of this compound in aqueous environments?

- Methodological Answer: Employ stopped-flow UV-Vis spectroscopy to track disulfide formation (λmax ~ 260 nm). Vary oxidants (H₂O₂, O₂) and quantify reaction rates via pseudo-first-order kinetics. Electron paramagnetic resonance (EPR) can detect thiyl radical intermediates. Compare results with methyl/fluoro-substituted analogs to assess steric/electronic effects .

Q. How do solvent polarity and hydrogen-bonding networks influence the tautomeric equilibrium of this compound?

- Methodological Answer: Conduct NMR titration experiments in deuterated solvents (DMSO-d₆, CDCl₃, D₂O) to observe amine-thiol ↔ imine-thione shifts. Calculate tautomer populations using integration ratios and correlate with Kamlet-Taft solvent parameters. Molecular dynamics (MD) simulations can model solvation shells .

Q. What strategies can integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer:

Functionalize MOF nodes (e.g., Zr₆ clusters) via post-synthetic modification (PSM) using the thiol group. Characterize loading efficiency via inductively coupled plasma mass spectrometry (ICP-MS). Test catalytic activity in C–S bond-forming reactions (e.g., cross-couplings) under continuous flow conditions. Monitor framework stability via powder X-ray diffraction (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.